1-(3-Methoxyphenyl)-5-oxo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}pyrrolidine-3-carboxamide
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Overview
Description
1-(3-Methoxyphenyl)-5-oxo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}pyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is part of the triazolothiadiazine family, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-5-oxo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}pyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, and ortho esters . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(3-Methoxyphenyl)-5-oxo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}pyrrolidine-3-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a synthetic intermediate for the development of new pharmaceuticals . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Additionally, its unique structure makes it a valuable tool for studying enzyme inhibition and molecular interactions .
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This interaction disrupts the normal function of these enzymes, leading to various pharmacological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-5-oxo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}pyrrolidine-3-carboxamide can be compared with other triazolothiadiazine derivatives. Similar compounds include 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the arrangement of their rings and substituents, leading to variations in their pharmacological activities and applications .
Properties
Molecular Formula |
C17H19N5O3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H19N5O3S/c1-25-13-5-2-4-12(9-13)22-10-11(8-14(22)23)15(24)18-16-19-20-17-21(16)6-3-7-26-17/h2,4-5,9,11H,3,6-8,10H2,1H3,(H,18,19,24) |
InChI Key |
ALUDYDGKQZHZNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C4N3CCCS4 |
Origin of Product |
United States |
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